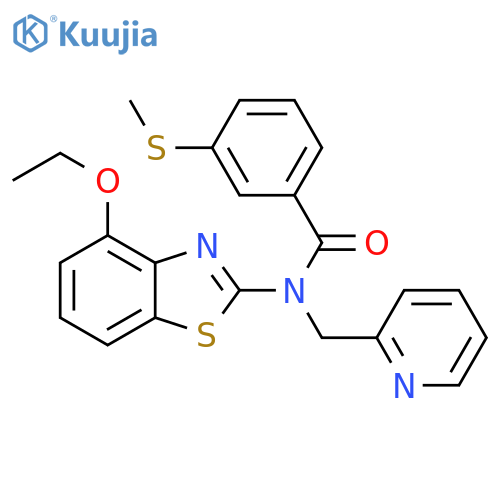

Cas no 886941-96-4 (N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide

- N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide

-

- インチ: 1S/C23H21N3O2S2/c1-3-28-19-11-7-12-20-21(19)25-23(30-20)26(15-17-9-4-5-13-24-17)22(27)16-8-6-10-18(14-16)29-2/h4-14H,3,15H2,1-2H3

- InChIKey: RVOSEBOHVNMARW-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=C(OCC)C=CC=C2S1)CC1=NC=CC=C1)(=O)C1=CC=CC(SC)=C1

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2652-1580-10mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-10μmol |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-3mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-75mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-50mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-5mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-1mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-30mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-100mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2652-1580-20mg |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide |

886941-96-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide 関連文献

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamideに関する追加情報

Introduction to Compound CAS No. 886941-96-4: N-(4-Ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide

The compound with CAS No. 886941-96-4, known as N-(4-Ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a benzothiazole ring, a methylsulfanyl group, and a pyridine moiety. The combination of these functional groups makes it a versatile compound with unique chemical and biological properties.

Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry due to their ability to act as scaffolds for drug design. The methylsulfanyl group in this compound contributes to its stability and reactivity, while the pyridine moiety enhances its electronic properties. These features make the compound a promising candidate for applications in pharmacology, materials science, and industrial chemistry.

In the field of pharmacology, this compound has shown potential as a bioactive agent. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of novel therapeutic agents. For instance, studies have demonstrated that the benzothiazole ring can serve as a binding site for certain proteins, making it a valuable tool in drug discovery.

Moreover, the methylsulfanyl group in the molecule has been found to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. This makes the compound a potential candidate for use in anti-inflammatory and neuroprotective therapies. The integration of these functional groups into a single molecule creates a synergistic effect that enhances its bioactivity and therapeutic potential.

In terms of materials science, the compound's unique structure has been investigated for its applications in polymer chemistry and nanotechnology. The pyridine moiety contributes to the molecule's ability to form supramolecular assemblies, which could be utilized in the development of advanced materials with tailored properties. Additionally, the compound's stability under various environmental conditions makes it suitable for use in industrial processes.

Recent advancements in synthetic chemistry have also enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the benzothiazole ring and incorporate the other functional groups with high precision. These methods not only improve the yield but also ensure the purity of the final product, which is crucial for its application in sensitive fields such as pharmacology.

Furthermore, computational studies have played a pivotal role in understanding the molecular interactions of this compound. Advanced modeling techniques have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior under different conditions. This has significantly accelerated the development of new applications for this compound.

In conclusion, CAS No. 886941-96-4 represents a cutting-edge molecule with immense potential across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

886941-96-4 (N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide) 関連製品

- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)

- 1805899-70-0(4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid)

- 1391077-79-4(4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)

- 2227907-81-3(methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)

- 2138196-45-7(3-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridin-5-amine)

- 2034567-12-7(2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)

- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)

- 2648962-00-7((4,4-Dimethyloxan-2-yl)methanesulfonyl fluoride)

- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)